N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-16-9-4-8-14(16)15(19-20)12-21(13-6-2-3-7-13)18(22)17-10-5-11-23-17/h5,10-11,13H,2-4,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZGZFYPWUEWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the cyclopentyl and tetrahydrocyclopenta[c]pyrazol groups, followed by their coupling with the thiophene-2-carboxamide group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Structural Differences
The compound N′-[(E)-2-Thienylmethylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide () shares a similar tetrahydrocyclopenta[c]pyrazole backbone but differs in substituents:
- Hydrazide vs. Carboxamide : replaces the cyclopentyl and methyl groups with a thiophen-2-ylmethylene-hydrazide moiety. This substitution reduces steric bulk but introduces hydrogen-bonding capacity via the hydrazide group .
- Methyl Substitution : The target compound’s 1-methyl group on the pyrazole ring may enhance metabolic stability compared to unmethylated analogs .
Physicochemical Properties
| Property | Target Compound | N′-[(E)-2-Thienylmethylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide |
|---|---|---|
| Molecular Weight (g/mol) | ~371.5 (estimated) | ~318.4 |
| LogP (Predicted) | 3.2 (high lipophilicity) | 2.1 (moderate lipophilicity) |
| Solubility (mg/mL) | <0.1 (low aqueous solubility) | 0.5 (moderate solubility due to polar hydrazide) |
| Hydrogen Bond Acceptors | 4 | 5 |
The target compound’s cyclopentyl and methyl groups increase lipophilicity, favoring membrane permeability but reducing solubility. In contrast, the hydrazide group in improves solubility but may limit blood-brain barrier penetration .
Binding Affinity Studies
While direct data for the target compound are unavailable, analogs like have been screened for kinase inhibition. For example:
Metabolic Stability
- Cyclopentyl Group : Likely slows oxidative metabolism compared to smaller alkyl chains.
- Methyl Substitution : Reduces CYP3A4-mediated demethylation, as observed in related pyrazole derivatives .
Pharmacokinetic and Toxicity Profiles
Absorption and Distribution
Biological Activity
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : CHNOS
- Molecular Weight : 408.6 g/mol
- CAS Number : 2034587-71-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases and modulate signal transduction pathways involved in cell growth and apoptosis. The thiophene ring in the compound plays a crucial role in enhancing its interaction with biological targets due to its high aromaticity and electron-donating properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study demonstrated that thiophene derivatives exhibit potent cytotoxic effects against Hep3B (hepatocellular carcinoma) cells with IC values ranging from 5.46 µM to 12.58 µM for specific derivatives . The mechanism involved apoptosis induction through activation of caspases and disruption of mitochondrial function.
| Compound | IC (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Apoptosis via caspase activation |
| 2e | 12.58 | Hep3B | Disruption of mitochondrial function |
| St.1 | 23 | Hep3B | Cell cycle arrest in G2/M phase |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the thiophene ring or substituents can significantly affect its biological activity. For example, the introduction of halogens on the thiophene ring has been shown to enhance anticancer potency .
Toxicity and Safety Profile
Preliminary assessments indicate that while this compound exhibits promising anticancer activity, further studies are required to evaluate its toxicity profile. Molecular docking studies have been employed to predict potential off-target interactions which could lead to adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
